2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one
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Description
“2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the CAS Number: 923203-47-8 . It has a molecular weight of 321.78 . The IUPAC name for this compound is 1-(chloroacetyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “this compound”, has been an area of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of “this compound” includes a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, molecular formula, and more can be found on various chemical databases .Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-14(4-6-15)10(16)7-12/h3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAKDADTCEHIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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